molecular formula C23H15N3O2S2 B11132299 N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

Cat. No.: B11132299
M. Wt: 429.5 g/mol
InChI Key: MPSKSXVURHRDRF-YKAMVQGYSA-N
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Description

N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, a thiophene ring, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the reaction of a thiophene derivative with a suitable reagent to form the thiazole ring.

    Addition of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

Uniqueness

N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H15N3O2S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dienyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C23H15N3O2S2/c24-15-17(10-4-9-16-7-2-1-3-8-16)22-25-20(19-12-6-14-29-19)23(30-22)26-21(27)18-11-5-13-28-18/h1-14H,(H,26,27)/b9-4+,17-10+

InChI Key

MPSKSXVURHRDRF-YKAMVQGYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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